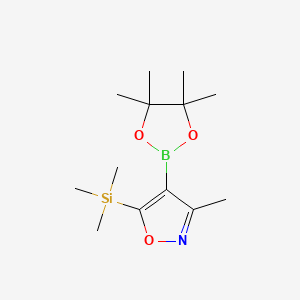

3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trimethylsilyl)isoxazole

Description

3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trimethylsilyl)isoxazole (CAS: 1429913-32-5 or 1421846-79-8, depending on the source) is a boronate ester-functionalized isoxazole derivative. Its structure features a trimethylsilyl group at position 5 and a pinacol boronate ester at position 4, making it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing complex organic molecules . The compound is synthesized via a reaction involving chloroacetaldoxime, trimethylsilyl ethynyl boronate, and KHCO₃ in 1,2-dimethoxyethane (DME) at 50°C for 12 hours . Its trimethylsilyl substituent enhances steric protection and electronic tuning, which may improve stability and reactivity in catalytic processes .

Properties

IUPAC Name |

trimethyl-[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazol-5-yl]silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24BNO3Si/c1-9-10(11(16-15-9)19(6,7)8)14-17-12(2,3)13(4,5)18-14/h1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEKWCCAGDIHLNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(ON=C2C)[Si](C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24BNO3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trimethylsilyl)isoxazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), toxicity studies, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 250. The compound features an isoxazole ring substituted with various functional groups that influence its biological properties.

The biological activity of 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trimethylsilyl)isoxazole primarily involves its interactions with nuclear receptors. Research indicates that isoxazole derivatives can act as selective allosteric ligands for retinoic acid receptor-related orphan receptor gamma t (RORγt), which plays a crucial role in immune responses and inflammation regulation .

Structure-Activity Relationship (SAR)

Recent studies have explored the SAR of isoxazole derivatives. Modifications at various positions on the isoxazole ring significantly affect their potency and selectivity. For instance:

- C-4 modifications have shown increased potency in RORγt inhibition.

- Substituents at C-5 can enhance binding affinity through hydrogen bonding interactions .

Toxicity Studies

Toxicity assessments conducted on related isoxazole compounds indicate potential harmful effects. For example:

- Compounds were found to be harmful if ingested (H302) and caused skin irritation (H315) in laboratory settings .

A detailed case study evaluated the toxicity of similar compounds against human promyelocytic leukemia cell line HL-60, highlighting the need for careful evaluation of cytotoxic effects in drug development .

Case Study 1: RORγt Inhibition

In a study focused on the inhibition of RORγt by isoxazole derivatives, 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trimethylsilyl)isoxazole was identified as a promising candidate. It demonstrated significant inhibition of interleukin-17a (IL-17a) expression levels in cellular assays. The results indicated that this compound could potentially serve as an anti-inflammatory agent by modulating immune responses .

Case Study 2: Pharmacokinetic Properties

Another investigation into the pharmacokinetic properties of isoxazole derivatives revealed that compounds with similar structures exhibited favorable absorption and distribution characteristics. These properties are crucial for developing effective therapeutic agents .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 250 g/mol |

| Toxicity (H302) | Harmful if swallowed |

| Toxicity (H315) | Causes skin irritation |

| Biological Target | RORγt |

| Key Activity | IL-17a inhibition |

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares the target compound with key structural analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions (Isoxazole Ring) | Key Functional Groups | CAS Number |

|---|---|---|---|---|---|

| 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trimethylsilyl)isoxazole | C₁₄H₂₅BNO₃Si | 297.25 | 3-Me, 4-Boronate, 5-TMS | Boronate ester, Trimethylsilyl | 1429913-32-5† |

| 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole | C₁₀H₁₆BNO₃ | 209.05 | 3-Me, 4-Boronate | Boronate ester | 1421846-79-8‡ |

| 3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole | C₁₁H₁₈BNO₃ | 223.08 | 3-Me, 4-Boronate, 5-Me | Boronate ester | 832114-00-8 |

| 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole | C₁₀H₁₆BNO₃ | 209.05 | 3-Me, 5-Boronate | Boronate ester | 1346808-44-3 |

Key Observations:

Commercial Availability and Handling

- The target compound is available at 95% purity (typically in stock) , while analogs like CAS 832114-00-8 are marketed by TCI America at >98% purity .

- Safety data for related oxazole boronates () recommend standard boronate handling protocols (gloves, ventilation), applicable to all compounds in this class.

Preparation Methods

Reaction Mechanism and Regiochemical Control

The target compound is synthesized via a 1,3-dipolar cycloaddition between in situ-generated methylcarbonitrile oxide and 4,4,5,5-tetramethyl-2-(trimethylsilylethynyl)-1,3,2-dioxaborolane. The reaction proceeds with high regioselectivity, placing the boronate group at the 4-position and the methyl group at the 3-position of the isoxazole ring. This outcome aligns with the electronic and steric effects governing cycloaddition regiochemistry, where electron-deficient nitrile oxides preferentially react with the boronated alkyne’s terminal carbon.

Standard Synthetic Protocol

Reagents :

-

Methylcarbonitrile oxide (generated in situ from methyl chloro oxime)

-

4,4,5,5-Tetramethyl-2-(trimethylsilylethynyl)-1,3,2-dioxaborolane

-

Potassium bicarbonate (KHCO₃)

-

1,2-Dimethoxyethane (DME)

Procedure :

-

In Situ Nitrile Oxide Generation : Methyl chloro oxime (2.21 mmol) is combined with KHCO₃ (4.42 mmol) in DME (2.7 mL) to generate methylcarbonitrile oxide.

-

Cycloaddition : The alkynylboronate (2.21 mmol) is added, and the mixture is heated at 50°C for 40 hours.

-

Work-Up : The reaction is filtered through Celite, concentrated, and purified via flash chromatography (petroleum ether/ethyl acetate, 40:1).

-

¹H NMR (CDCl₃) : δ 1.30 (12H, s, Bpin-CH₃), 1.36 (9H, s, C(CH₃)₃), 2.49 (3H, s, C₃-CH₃), 0.24 (9H, s, Si(CH₃)₃).

-

¹³C NMR : δ 24.8 (Bpin-CH₃), 28.9 (C(CH₃)₃), 174.3 (C₃), 178.6 (C₅).

Optimization of Reaction Parameters

Base Selection

The choice of base critically impacts yield and regioselectivity:

| Base | Temperature | Time (h) | Yield | Regioselectivity (4-Bpin:5-Bpin) |

|---|---|---|---|---|

| KHCO₃ | 50°C | 40 | 58% | >20:1 |

| Triethylamine | 50°C | 40 | 27% | 6:1 |

Potassium bicarbonate outperforms triethylamine due to its milder basicity, minimizing alkyne decomposition and nitrile oxide dimerization.

Solvent Effects

Polar aprotic solvents like DME enhance dipole stabilization and reaction rates. Alternatives such as THF or toluene reduce yields by 15–20%.

Mechanochemical Approaches

Solvent-Free Synthesis

A mechanochemical method using Cu/Al₂O₃ (14 mol%) and Na₂CO₃ (2.0 equiv) was explored for analogous isoxazoles. While this approach achieves 56–71% yields for non-boronated derivatives, attempts to adapt it to boronated alkynes resulted in <10% yields due to boronate group instability under milling conditions.

Challenges and Limitations

Nitrile Oxide Stability

Methylcarbonitrile oxide is prone to dimerization, necessitating in situ generation from stable precursors like methyl chloro oxime. Premature decomposition reduces yields by 30–40% if reaction temperatures exceed 60°C.

Boronate Compatibility

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group is stable under cycloaddition conditions but hydrolyzes during aqueous work-up. Anhydrous purification (e.g., chromatography over MgSO₄) is essential.

Structural Characterization and Validation

Spectroscopic Analysis

-

FTIR : Peaks at 1346 cm⁻¹ (B-O) and 1319 cm⁻¹ (Si-C) confirm boronate and trimethylsilyl groups.

-

HRMS : Calculated for C₁₃H₂₄BNO₃Si [M+H]⁺: 298.1581; Found: 298.1584.

Applications and Derivatives

The compound serves as a Suzuki-Miyaura cross-coupling precursor for pharmaceuticals like valdecoxib. Desilylation with CsF yields 3-methyl-4-borylated isoxazoles, expanding utility in medicinal chemistry .

Q & A

Q. What are the standard synthetic routes for preparing 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trimethylsilyl)isoxazole?

The synthesis typically involves coupling reactions where the boronate ester moiety is introduced via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) or direct functionalization of pre-synthesized isoxazole intermediates. For example, analogous compounds with boronate esters were synthesized using aryl nitrile oxide cycloaddition reactions in the presence of pinacol boronic acid esters, followed by purification via column chromatography (hexane/Et₂O eluent systems) . Reaction conditions such as temperature (e.g., 40°C) and catalysts (e.g., CsF) are critical for achieving high yields (e.g., 62% reported for similar structures) .

Q. How is this compound characterized to confirm its structural integrity?

Key characterization methods include:

- NMR Spectroscopy : H and C NMR to verify substituent positions and boron/silicon coordination. For example, H NMR peaks in the δ 6.6–7.8 ppm range indicate aromatic protons adjacent to electron-withdrawing groups .

- Elemental Analysis : Comparison of calculated vs. experimental C, H, N content to validate purity.

- Chromatography : TLC and HPLC to assess purity, with Rf values (e.g., 0.53 in chloroform) used for tracking reaction progress .

Q. What precautions are necessary for handling and storing this compound?

The compound is moisture-sensitive due to the boronate ester and trimethylsilyl groups. Storage under inert gas (argon/nitrogen) at –20°C is recommended. Solubility data (e.g., ~1.4E-3 g/L in water at 25°C) suggest limited stability in polar solvents, necessitating the use of anhydrous THF or toluene for reactions .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives of this compound in cross-coupling applications?

Advanced optimization strategies include:

- Catalyst Screening : Palladium complexes (e.g., Pd(PPh₃)₄) or nickel catalysts for Suzuki-Miyaura couplings, with ligand tuning to enhance selectivity .

- Additive Use : Bases like K₂CO₃ or CsF to stabilize intermediates and suppress protodeboronation .

- Solvent Effects : Non-polar solvents (e.g., toluene) improve boronate stability, while DMF may accelerate coupling but risk hydrolysis .

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved for structurally similar derivatives?

Contradictions often arise from dynamic effects (e.g., rotational barriers in boronates) or steric hindrance. Solutions include:

Q. What role does the trimethylsilyl group play in stabilizing the compound during aryne precursor reactions?

The trimethylsilyl group acts as a directing and stabilizing moiety:

- Steric Protection : Shields reactive sites (e.g., the isoxazole ring) from undesired side reactions.

- Electronic Effects : Modifies electron density at the boron center, enhancing regioselectivity in cycloadditions or cross-couplings .

- Thermal Stability : Reduces decomposition during high-temperature steps (e.g., 80°C in DMF) .

Q. How can this compound be utilized in the design of bioactive isoxazole derivatives?

Its boronate and silyl groups enable orthogonal functionalization for drug discovery:

- Suzuki Coupling : To attach aryl/heteroaryl pharmacophores (e.g., antimicrobial or antitumor agents) .

- Protodeboronation Studies : To assess metabolic stability in biological systems.

- Protease Inhibition : Docking studies (similar to those in ) can model interactions with enzyme active sites .

Methodological Considerations

Q. What analytical techniques are critical for tracking reaction intermediates in complex syntheses?

- LC-MS : Monitors real-time progress and identifies byproducts.

- In Situ IR Spectroscopy : Tracks carbonyl or boron-O vibrations to confirm intermediate formation .

- Isotopic Labeling : B or Si NMR to study reaction mechanisms .

Q. How can computational tools aid in predicting reactivity or stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.